molecular formula C8H11NO2S B095251 Methyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 19156-63-9

Methyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No.: B095251
CAS No.: 19156-63-9
M. Wt: 185.25 g/mol
InChI Key: YFGOHKLTZXZUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-ethylthiophene-3-carboxylate (CAS: 19156-63-9) is a thiophene-based heterocyclic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 199.27 g/mol . It is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This reaction typically involves the condensation of a ketone or aldehyde (e.g., butyraldehyde) with a cyanoacetate (e.g., methyl cyanoacetate) in the presence of sulfur and a base like triethylamine . The compound features a thiophene ring substituted with an amino group at position 2, an ethyl group at position 5, and a methyl ester at position 2. Its structure is critical as a precursor in medicinal chemistry, particularly for synthesizing thieno[2,3-d]pyrimidinones and other bioactive heterocycles .

Key physicochemical properties include:

  • Appearance: Solid (often orange or crystalline) .
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO) based on structural analogs .
  • Safety: Classified as a skin and eye irritant (GHS Category 2/3), with precautions required during handling .

Properties

IUPAC Name

methyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-6(7(9)12-5)8(10)11-2/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOHKLTZXZUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353167
Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-63-9
Record name 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19156-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19156-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Components

The reaction proceeds via the following steps:

  • Knoevenagel Condensation : The ketone (3-pentanone) reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Cyclization with Sulfur : Elemental sulfur integrates into the intermediate, forming the thiophene ring.

  • Amination : The nitrile group is reduced to an amine, yielding the final product.

Key Reagents :

  • Ketone : 3-Pentanone (to introduce the 5-ethyl group).

  • Cyanoacetate Ester : Methyl cyanoacetate (to establish the 3-carboxylate group).

  • Catalyst : Morpholine or diethylamine (base).

  • Solvent : Ethanol or dimethylformamide (DMF).

Optimized Reaction Conditions

Studies demonstrate that yields improve under the following conditions:

  • Temperature : 60–80°C (reflux in ethanol).

  • Reaction Time : 4–6 hours.

  • Molar Ratios : 1:1:1 (ketone:cyanoacetate:sulfur).

Example Protocol :

  • Combine 3-pentanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol.

  • Reflux for 5 hours.

  • Cool, filter, and purify via recrystallization (ethanol/water).

  • Yield: 68–75%.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves efficiency. A study reported a 52% yield of ethyl 2-methylthiophene-3-carboxylate in 2 hours using microwave conditions. Adapting this method for the target compound could involve:

  • Reagents : 3-Pentanone, methyl cyanoacetate, sulfur, and triethylamine.

  • Conditions : 100°C, 150 W, 1.5 hours.

  • Advantages : Avoids cryogenic conditions and strong bases like n-butyllithium.

Post-Synthetic Modification

For compounds where direct esterification is challenging, a two-step approach may be used:

  • Synthesize the Carboxylic Acid : Hydrolyze ethyl 2-amino-5-ethylthiophene-3-carboxylate with LiOH.

  • Esterification : React the acid with methanol and N,N’-dicyclohexylcarbodiimide (DCC) to form the methyl ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-5-ethylthiophene-3-carboxylate plays a critical role in pharmaceutical development due to its structural properties that allow it to interact with biological targets effectively.

Key Uses:

  • Drug Development: It serves as a building block for synthesizing compounds targeting neurological disorders and other diseases. Its interaction with specific receptors in the brain makes it a candidate for developing treatments for conditions such as depression and anxiety .
  • Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate in developing new antibiotics .
  • Anticancer Research: Studies have indicated its potential in inhibiting enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals.

Key Uses:

  • Pesticide Development: Its unique chemical structure enhances the efficacy of crop protection products against pests and diseases, contributing to increased agricultural yields .
  • Herbicide Formulation: The compound is being explored for its potential use in herbicides, providing effective weed control while minimizing environmental impact .

Material Science

The compound's properties also lend themselves to applications in material science.

Key Uses:

  • Conductive Polymers: this compound is incorporated into the development of novel conductive polymers essential for electronics and energy storage devices .
  • Organic Semiconductors: Its application in organic semiconductor materials is being researched for use in flexible electronics .

Biochemical Research

In biochemical research, this compound is significant for studying metabolic pathways and enzyme interactions.

Key Uses:

  • Enzyme Inhibition Studies: Researchers use this compound to investigate its effects on various enzymes, which may lead to insights into metabolic diseases and potential therapeutic targets .

Case Studies

  • Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in preclinical models for treating anxiety disorders by modulating neurotransmitter systems.
  • Agricultural Efficacy : Research conducted at an agricultural university evaluated the effectiveness of methyl 2-amino-5-ethylthiophene-based formulations against common crop pests. Results indicated a significant reduction in pest populations compared to traditional pesticides, suggesting a safer alternative for farmers .
  • Material Innovation : A collaborative study between chemists and material scientists explored the incorporation of this compound into conductive polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for next-generation electronic devices .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific derivative or analog being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-5-ethylthiophene-3-carboxylate belongs to a broader class of 2-aminothiophene-3-carboxylates, which vary in ester groups (methyl, ethyl) and substituents (alkyl, aryl) at position 3. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Substituents (Position 5) Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound 19156-63-9 Ethyl Methyl C₈H₁₁NO₂S 199.27 Intermediate for antitumor agents
Ethyl 2-amino-5-ethylthiophene-3-carboxylate 4507-13-5 Ethyl Ethyl C₉H₁₃NO₂S 199.27 Precursor to antimicrobial compounds
Methyl 2-amino-5-propylthiophene-3-carboxylate 343855-83-4 Propyl Methyl C₉H₁₃NO₂S 199.27 Limited pharmacological data
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 65416-85-5 Isopropyl Ethyl C₁₀H₁₅NO₂S 213.29 Antifungal research
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate - 3-Chlorophenyl Ethyl C₁₃H₁₂ClNO₂S 281.76 Inhibitor/agonist development

Key Observations:

Ester Group Impact :

  • Methyl esters (e.g., 19156-63-9) exhibit slightly lower molecular weights than ethyl esters (e.g., 4507-13-5) but share similar reactivity in cyclization reactions .
  • Ethyl esters are often preferred in synthesis due to better solubility in organic solvents .

Substituent Effects: Alkyl vs. Aryl: Ethyl and isopropyl groups enhance lipophilicity, improving membrane permeability in drug candidates. Steric Hindrance: Isopropyl groups may reduce reaction yields in cyclization steps compared to smaller alkyl groups .

Pharmacological Relevance: this compound is a key intermediate in antitumor thieno[2,3-d]pyrimidinones . Ethyl 2-amino-5-isopropylthiophene-3-carboxylate shows promise in antifungal applications but requires further validation .

Synthetic Flexibility :

  • The Gewald reaction allows modular substitution; for example, using propionaldehyde instead of butyraldehyde yields the propyl analog .

Biological Activity

Methyl 2-amino-5-ethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁N₁O₂S and features a thiophene ring substituted with an amino group and a carboxylate ester. The structural characteristics contribute to its biological activity, particularly its ability to interact with biological targets involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and repair, making them attractive targets for anticancer therapies.

  • Inhibition of Thymidylate Synthase (TS) : Compounds similar to this compound have been shown to exhibit potent inhibitory effects on TS, leading to reduced availability of thymidine necessary for DNA synthesis .
  • Dihydrofolate Reductase (DHFR) Inhibition : The compound also demonstrates inhibitory activity against DHFR, which is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in nucleotide biosynthesis .

Antitumor Activity

Extensive studies have evaluated the antitumor potential of this compound. The following table summarizes key findings from various research studies regarding its antiproliferative effects against different cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism Reference
MIA PaCa-210–20Inhibition of tubulin polymerization
HeLa< 30Induction of apoptosis via G2/M phase arrest
MCF-723.2Apoptosis induction and cell cycle arrest
HepG2< 25Antiproliferative activity

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, this compound induced significant apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively triggers programmed cell death pathways .
  • Study on HepG2 Cells : Another investigation assessed the compound's effects on HepG2 liver cancer cells, demonstrating potent anti-proliferative activity with an IC₅₀ value below 25 µM. The study suggested that the compound’s efficacy may be linked to its ability to disrupt cellular metabolism essential for cancer cell survival .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. Preliminary evaluations indicate that it exhibits notable effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-5-ethylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Gewald reaction , which involves a one-pot condensation of ethyl cyanoacetate, butyraldehyde, sulfur, and a base (e.g., triethylamine) under reflux conditions . Optimization strategies include:

  • Temperature control : Maintaining 120–125°C during cyclization with chlorformamidine hydrochloride in DMSO improves yield (86%) .
  • Catalyst selection : Triethylamine enhances the Gewald reaction by deprotonating intermediates, accelerating thiophene ring formation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) is critical for isolating the pure product .

Q. What spectroscopic techniques are recommended for structural validation of this compound?

  • NMR : 1H^1H NMR confirms the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) and the amino proton (δ 5.5–6.0 ppm). 13C^13C NMR identifies the carboxylate carbonyl (δ 165–170 ppm) and thiophene carbons (δ 110–140 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 214.06) and fragmentation patterns to validate the structure .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N–H stretch) and 1680–1700 cm1^{-1} (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound derivatives?

  • Crystal growth : Slow evaporation of a saturated DCM/ethanol solution produces diffraction-quality crystals .
  • Data collection : Use a SHELX -compatible diffractometer (e.g., Bruker D8 QUEST) to collect high-resolution data (<1.0 Å). SHELXL refinement reliably resolves disorder in the ethyl or carboxylate groups .
  • Validation : Cross-check crystallographic data (e.g., bond angles, torsion angles) with DFT calculations (e.g., Gaussian 16) to confirm geometric accuracy .

Q. How do substituent variations on the thiophene ring influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (EWGs) : The 5-ethyl group enhances electron density at the 2-amino position, improving nucleophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : Bulkier substituents at the 5-position may hinder cyclization during thieno[2,3-d]pyrimidine synthesis, requiring higher temperatures or prolonged reaction times .
  • Biological activity : Methyl esters (vs. ethyl) increase metabolic stability in vitro, as shown in spirocyclic analogs targeting kinase inhibition .

Q. What strategies address contradictory spectral data during structural characterization of synthetic intermediates?

  • Multi-technique validation : Combine 1H^1H-13C^13C HSQC NMR to resolve overlapping signals and LC-MS/MS to confirm molecular weight .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to unambiguously assign amino proton signals in crowded NMR regions .
  • Computational modeling : Use ChemDraw 3D or Gaussian to simulate NMR spectra and compare with experimental data .

Methodological Challenges

Q. How can researchers mitigate side reactions during the Gewald synthesis of this compound?

  • Byproduct identification : Monitor reactions via TLC (silica, UV-active spots) to detect intermediates like α-cyanoketones .
  • Acid quenching : Add dilute HCl post-reaction to protonate unreacted cyanoacetate and prevent oligomerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce thiocyanate byproduct formation compared to ethanol .

Q. What analytical workflows are recommended for purity assessment in pharmacokinetic studies?

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm. Purity >98% is required for in vivo assays .
  • Chiral chromatography : Resolve enantiomers (if present) using Chiralpak IA columns and validate with circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-ethylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-ethylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.